Cas no 51336-56-2 (1-benzyl-1H-indazol-6-amine)
1-benzyl-1H-indazol-6-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-benzyl-1H-indazol-6-amine
- EN300-783542
- DA-05324
- 51336-56-2
- SCHEMBL4479748
- AKOS009834953
-
- Inchi: 1S/C14H13N3/c15-13-7-6-12-9-16-17(14(12)8-13)10-11-4-2-1-3-5-11/h1-9H,10,15H2
- InChI Key: XHDYNJAHWVIPLL-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC=CC=2)C2C=C(C=CC=2C=N1)N
Computed Properties
- Exact Mass: 223.110947427Da
- Monoisotopic Mass: 223.110947427Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 43.8Ų
1-benzyl-1H-indazol-6-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-783542-0.05g |
1-benzyl-1H-indazol-6-amine |
51336-56-2 | 0.05g |
$683.0 | 2023-03-16 | ||
| Enamine | EN300-783542-0.1g |
1-benzyl-1H-indazol-6-amine |
51336-56-2 | 0.1g |
$715.0 | 2023-03-16 | ||
| Enamine | EN300-783542-0.25g |
1-benzyl-1H-indazol-6-amine |
51336-56-2 | 0.25g |
$748.0 | 2023-03-16 | ||
| Enamine | EN300-783542-0.5g |
1-benzyl-1H-indazol-6-amine |
51336-56-2 | 0.5g |
$781.0 | 2023-03-16 | ||
| Enamine | EN300-783542-1.0g |
1-benzyl-1H-indazol-6-amine |
51336-56-2 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-783542-2.5g |
1-benzyl-1H-indazol-6-amine |
51336-56-2 | 2.5g |
$1594.0 | 2023-03-16 | ||
| Enamine | EN300-783542-5.0g |
1-benzyl-1H-indazol-6-amine |
51336-56-2 | 5.0g |
$2360.0 | 2023-03-16 | ||
| Enamine | EN300-783542-10.0g |
1-benzyl-1H-indazol-6-amine |
51336-56-2 | 10.0g |
$3500.0 | 2023-03-16 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581911-50mg |
1-Benzyl-1H-indazol-6-amine |
51336-56-2 | 98% | 50mg |
¥9766.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581911-100mg |
1-Benzyl-1H-indazol-6-amine |
51336-56-2 | 98% | 100mg |
¥9438.00 | 2024-05-10 |
1-benzyl-1H-indazol-6-amine Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 1-benzyl-1H-indazol-6-amine
Introduction to 1-Benzyl-1H-Indazol-6-Amine (CAS No. 51336-56-2)
1-Benzyl-1H-indazol-6-amine, with the CAS number 51336-56-2, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indazoles, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The benzyl substitution on the indazole ring further enhances its pharmacological profile, making it a valuable candidate for various therapeutic applications.
The chemical structure of 1-benzyl-1H-indazol-6-amine consists of a benzyl group attached to the nitrogen atom of the indazole ring, with an amino group at the 6-position. This unique structural arrangement confers specific physicochemical properties that influence its biological activity and pharmacokinetics. The compound is typically synthesized through a multi-step process involving the condensation of benzylamine with an appropriate indazole derivative, followed by functional group modifications to introduce the desired substituents.
Recent studies have highlighted the potential of 1-benzyl-1H-indazol-6-amine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 1-benzyl-1H-indazol-6-amine could be a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 1-benzyl-1H-indazol-6-amine has shown potential in cancer research. A study published in Cancer Research reported that this compound selectively targets and inhibits the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK, which are often dysregulated in cancer cells. These findings underscore the potential of 1-benzyl-1H-indazol-6-amine as a novel anti-cancer agent.
The neuroprotective effects of 1-benzyl-1H-indazol-6-amine have also been investigated. Research conducted at the University of California, Los Angeles (UCLA) found that this compound can protect neurons from oxidative stress and apoptosis induced by neurotoxic agents such as amyloid-beta peptides. This neuroprotective activity is attributed to its ability to upregulate antioxidant enzymes and inhibit pro-apoptotic signaling pathways. These findings suggest that 1-benzyl-1H-indazol-6-amine could be a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 1-benzyl-1H-indazol-6-amine have been extensively studied to optimize its therapeutic potential. In vitro and in vivo experiments have shown that this compound exhibits good solubility, stability, and bioavailability. It is rapidly absorbed following oral administration and has a favorable distribution profile, allowing it to reach target tissues effectively. Furthermore, studies have demonstrated that 1-benzyl-1H-indazol-6-amine has low toxicity and minimal side effects at therapeutic doses, making it a safe candidate for clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-benzyl-1H-indazol-6-amine in various therapeutic settings. Early-phase trials have shown promising results, with patients experiencing significant improvements in symptoms without major adverse effects. These findings have paved the way for larger-scale clinical trials to further validate the therapeutic potential of this compound.
In conclusion, 1-benzyl-1H-indazol-6-amnine (CAS No. 51336-56-2) is a promising compound with a wide range of biological activities and therapeutic applications. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a valuable candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
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